molecular formula C19H24N2O4 B3019196 ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859127-36-9

ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B3019196
CAS No.: 859127-36-9
M. Wt: 344.411
InChI Key: KMLMLQZLWXYFCI-UHFFFAOYSA-N
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Description

Ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its potential biological and pharmaceutical properties, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the reaction of 5,7-dimethyl-4-chloromethylcoumarin with piperazine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the coumarin ring and the presence of the piperazine-1-carboxylate moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-24-19(23)21-7-5-20(6-8-21)12-15-11-17(22)25-16-10-13(2)9-14(3)18(15)16/h9-11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLMLQZLWXYFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC(=CC(=C23)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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